Naringenin trimethyl ether
Overview
Description
Naringenin trimethyl ether is a natural product found in Dahlia tenuicaulis and Streptomyces diastatochromogenes with data available.
Scientific Research Applications
Antitumor Activity
Naringenin, a dietary flavonoid, has been explored for its antitumor potential. Derivatives like tert-butyl oxime ether have demonstrated significant growth inhibitory activity in cancer cell lines, suggesting apoptosis induction and cell cycle arrest capabilities (Latif et al., 2019). Additionally, lipophilic ether derivatives of naringenin have shown promising antiviral and antiproliferative activities against Zika virus and tumor cells (Mendes et al., 2020).
Estrogenic Activities
Naringenin and related compounds have been reported to exhibit estrogenic activities, which can be beneficial in treating diseases related to estrogen deficiency (Guo et al., 2011). This dual-directional estrogenic effect highlights naringenin's potential in therapeutic applications targeting hormonal imbalances.
Antioxidant Properties
Naringenin's antioxidant properties have been extensively researched. Studies indicate its ability to reduce free radicals and enhance antioxidant activity in various chronic diseases, suggesting its role as a potential oxidative stress reliever (Zaidun et al., 2018).
Nanoparticle-Based Delivery Systems
The development of naringenin-loaded nanoparticles for biomedical applications, such as anticancer therapy, has been a significant area of research. These nanoparticles aim to improve bioavailability and therapeutic efficacy of naringenin (Kumar & Abraham, 2016). Similarly, silk fibroin nanoparticles loaded with naringenin have shown enhanced anticancer potential in vitro (Fuster et al., 2020).
Immunomodulatory Effects
Naringenin's role as an immunomodulator in therapeutic applications has been explored, highlighting its potential in managing inflammation-related disorders (Zeng et al., 2018).
Controlled Drug Release
Naringenin has been used in controlled drug release systems, demonstrating potential in clinical treatments requiring controlled drug delivery (Yan et al., 2017).
Pharmacokinetics and Metabolism Studies
The pharmacokinetic and metabolic profiles of naringenin have been investigated across different species, providing valuable insights for drug development (Bai et al., 2020).
Wound Healing Applications
Naringenin, delivered in nanoemulsion forms, has shown potential in enhancing the healing of wounds, indicating its therapeutic value in topical applications (Akrawi et al., 2020).
Mechanism of Action
Target of Action
Naringenin trimethyl ether is a component found in the branches and leaves of the plant Four Seasons Rice Grass . The primary targets of Naringenin, a related compound, include the HTH-type transcriptional regulator TtgR in Pseudomonas putida, Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, Cytochrome P450 19A1, and Estrogen receptor beta in humans . These targets play crucial roles in various biological processes, including transcription regulation, estrogen signaling, and cytochrome P450-mediated metabolism .
Mode of Action
For instance, it acts as an antagonist to Aldo-keto reductase family 1 member C1, an inhibitor to Cytochrome P450 19A1, and a partial agonist to Estrogen receptor beta . These interactions result in changes in the activity of these targets, thereby influencing the associated biological processes .
Biochemical Pathways
It can suppress cytokine and growth factor production, arrest the cell cycle, and modulate different cellular signaling pathways . The biosynthetic pathway of Naringenin involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .
Pharmacokinetics
Comprehensive nonclinical and clinical data were used to estimate the pharmacokinetic parameters of Naringenin, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties impact the bioavailability of Naringenin and its therapeutic potential .
Result of Action
Naringenin, a related compound, has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients .
Action Environment
Environmental factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Naringenin Trimethyl Ether, like its parent compound Naringenin, may interact with various enzymes, proteins, and other biomolecules. Naringenin has been shown to modulate various enzyme and protein expressions . It can interact with protein kinase C signaling pathways
Cellular Effects
Naringenin has been shown to have significant effects on various types of cells and cellular processes . It can inhibit non-small cell lung cancer (NSCLC) cell lines by apoptosis
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Naringenin, its parent compound, has been shown to affect several molecular mechanisms. For instance, it can inhibit the gene and protein activation of NF-kB and COX-2, downregulate JAK2/STAT3, and activate p38/MAPK and caspase-3
Metabolic Pathways
Naringenin, its parent compound, is known to be involved in various metabolic pathways
Properties
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFSCAHSIUPLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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